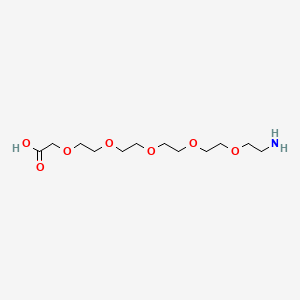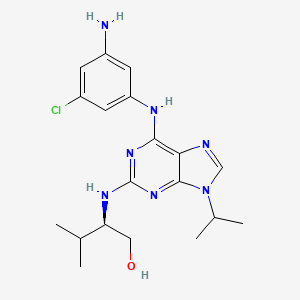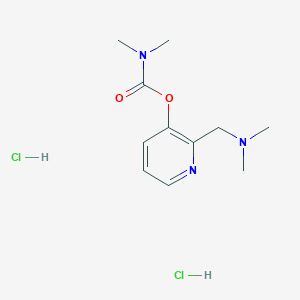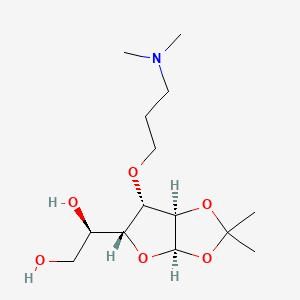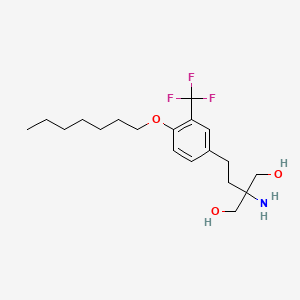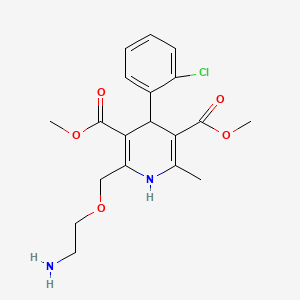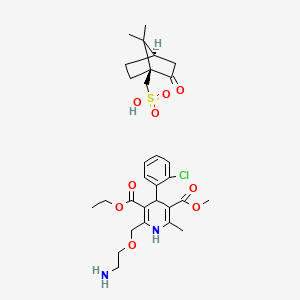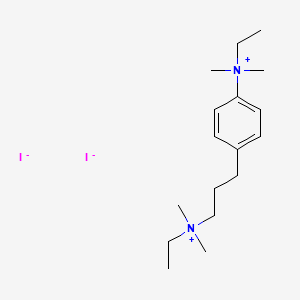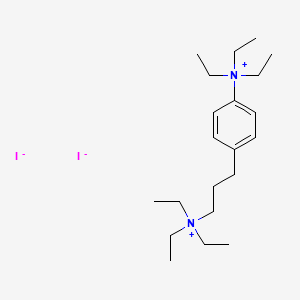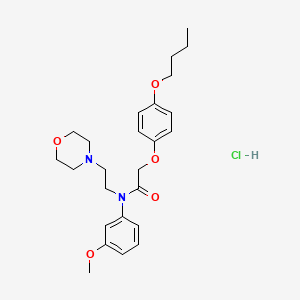
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Nasser & Sathiq (2016) explored the use of a related compound, N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), as a corrosion inhibitor for mild steel in hydrochloric acid medium. The inhibitor demonstrated over 90% efficiency and its adsorption behavior was consistent with the Langmuir adsorption isotherm model, indicating its potential for protective applications in industrial settings.
Antimicrobial Properties
Jayadevappa et al. (2012) synthesized a new class of potential biologically active compounds, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, from hydroxyphenylacetic acid. These compounds exhibited significant antimicrobial activity, outperforming standard drugs like clotrimazole and streptomycin in some cases, as per their study (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Structural and Fluorescent Properties
Karmakar, Sarma, & Baruah (2007) investigated the structural aspects of similar amide-containing compounds. They found that these compounds exhibited unique behaviors when interacting with different acids, forming gels or crystalline solids. Their study also revealed interesting fluorescence properties, which could be relevant for materials science applications (Karmakar, Sarma, & Baruah, 2007).
Antinociceptive Effects
Navarrete-Vázquez et al. (2016) discovered a compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which showed high affinity for the σ1 receptor and demonstrated antinociceptive effects in a formalin-induced pain model. This suggests potential applications in pain management (Navarrete-Vázquez et al., 2016).
Antiviral and Antiapoptotic Effects
Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, including 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, with noticeable decreases in viral load and increased survival in treated mice (Ghosh et al., 2008).
Eigenschaften
CAS-Nummer |
27468-57-1 |
|---|---|
Produktname |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride |
Molekularformel |
C25H35ClN2O5 |
Molekulargewicht |
479 g/mol |
IUPAC-Name |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O5.ClH/c1-3-4-16-31-22-8-10-23(11-9-22)32-20-25(28)27(13-12-26-14-17-30-18-15-26)21-6-5-7-24(19-21)29-2;/h5-11,19H,3-4,12-18,20H2,1-2H3;1H |
InChI-Schlüssel |
GUONCCKKHBMVAF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



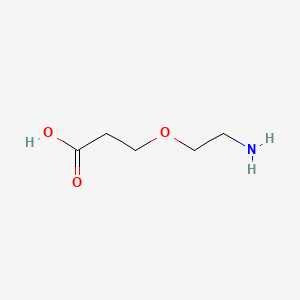
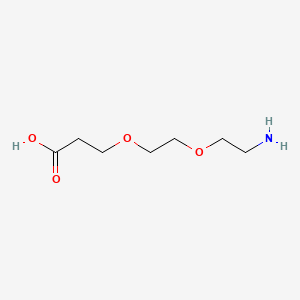
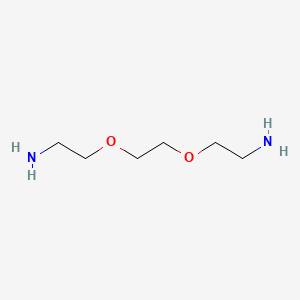
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)

